molecular formula C15H18N2O B1673423 Fordine CAS No. 102518-79-6

Fordine

Cat. No. B1673423
M. Wt: 242.32 g/mol
InChI Key: ZRJBHWIHUMBLCN-HZRLMBICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fordine, also known as Povidone-iodine, is an iodophore with a powerful broad-spectrum germicidal activity against a wide range of bacteria, viruses, fungi, protozoa, and spores . It is used to treat infected wounds, cuts, and ulcers . It is also used for skin disinfection before and after surgery .

Scientific Research Applications

Cognitive Enhancement in Animal Models

Fordine, identified as a reversible acetylcholinesterase inhibitor, has shown promising results in enhancing cognitive functions such as learning and memory in animal studies. In mice, fordine significantly improved learning and memory processes in discrimination tasks. It was observed to decrease the mean number of trials and increase the active avoidance response in normal mice. Notably, fordine also protected against the behavioral effects of electro-brain shock (EBS), which severely disrupts learning and memory abilities (Chen Shi-ming, 1991).

Effect on Learning and Memory in Rats

Further research on fordine demonstrated its positive impact on learning and memory in rats. Administered before training, it facilitated the rapid formation of active avoidance responses and significantly increased these responses. Fordine also showed a reversal effect against impairments induced by quinuclidinyl benzilate (QNB), suggesting its potential utility in improving cognitive functions (Chen Sm & Xue Zg, 1987).

Anti-Cholinesterase Activity

Fordine exhibits a notable inhibitory effect on human true cholinesterase (ChE) and varies in its potency across different species. In vivo studies have indicated strong inhibition of ChE activity in blood and brain by fordine, with a comparatively long duration of inhibitory action. This selective inhibition points towards its potential applications in conditions where cholinesterase activity is a factor (C. Li & J. Yan, 1991).

Safety And Hazards

Fordine first aid products are generally safe for daily use for up to 1 week as described in the product directions . If the condition persists or gets worse, or if you need to use Fordine Antiseptic First Aid products for more than 1 week, stop usage and consult your physician .

properties

IUPAC Name

(1R,9R)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/t10-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJBHWIHUMBLCN-ZUZCIYMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC=C1[C@@H]2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Selagine

CAS RN

102518-79-6, 120786-18-7
Record name 5,9-Methanocycloocta[b]pyridin-2(1H)-one, 5-amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-, (5R,9R,11E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (�±)-Huperzine A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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